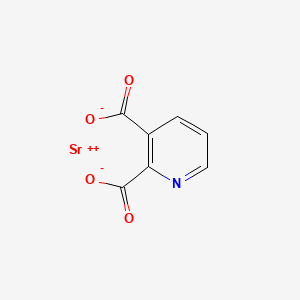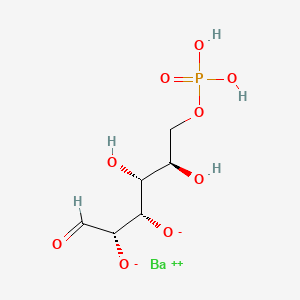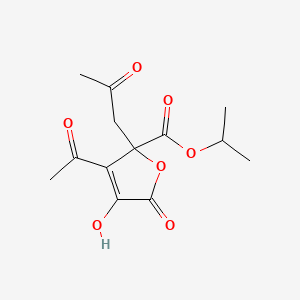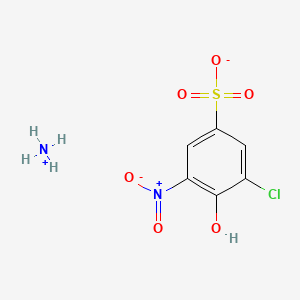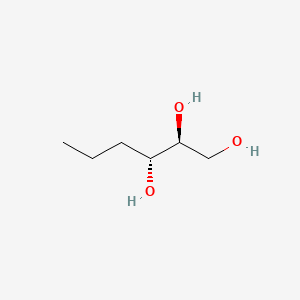
2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxybenzaldehyd N-(4-Acridinyl)thiosemicarbazon ist eine chemische Verbindung, die für ihre vielfältigen Anwendungen in der wissenschaftlichen Forschung bekannt ist. Es ist ein Derivat von Thiosemicarbazon, das durch die Reaktion von Thiosemicarbazid mit Aldehyden und Ketonen synthetisiert wird . Diese Verbindung hat aufgrund ihrer potenziellen biologischen Aktivitäten und pharmakologischen Eigenschaften Aufmerksamkeit erregt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Hydroxybenzaldehyd N-(4-Acridinyl)thiosemicarbazon umfasst typischerweise die Kondensationsreaktion zwischen 2-Hydroxybenzaldehyd und 4-Acridinylthiosemicarbazid. Die Reaktion wird üblicherweise in einer ethanolischen Lösung unter Rückflussbedingungen durchgeführt . Das Produkt wird dann durch Umkristallisation gereinigt.
Industrielle Produktionsmethoden
Während spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, beinhaltet der allgemeine Ansatz die großtechnische Synthese unter Verwendung ähnlicher Kondensationsreaktionen. Der Prozess kann durch kontrollierte Reaktionsbedingungen und fortschrittliche Reinigungstechniken auf höhere Ausbeuten und Reinheit optimiert werden.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-Hydroxybenzaldehyd N-(4-Acridinyl)thiosemicarbazon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln.
Substitution: Sie kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Zu den gebräuchlichen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern .
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Oxide ergeben, während Reduktion reduzierte Derivate der Verbindung erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-Hydroxybenzaldehyd N-(4-Acridinyl)thiosemicarbazon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Ligand in der Koordinationschemie verwendet, um Komplexe mit Metallionen zu bilden.
Wirkmechanismus
Der Wirkmechanismus von 2-Hydroxybenzaldehyd N-(4-Acridinyl)thiosemicarbazon beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen. Es wirkt durch Bindung an bestimmte Proteine und Enzyme, hemmt deren Aktivität und induziert Zelltod in Krebszellen . Die Fähigkeit der Verbindung, Metallionen zu chelatisieren, spielt auch eine entscheidende Rolle bei ihren biologischen Aktivitäten.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone involves its interaction with molecular targets and pathways. It acts by binding to specific proteins and enzymes, inhibiting their activity, and inducing cell death in cancer cells . The compound’s ability to chelate metal ions also plays a crucial role in its biological activities.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Hydroxybenzaldehyd-thiosemicarbazon: Eine ähnliche Verbindung mit vergleichbaren biologischen Aktivitäten.
4-Acridinylthiosemicarbazon: Ein weiteres Derivat mit unterschiedlichen pharmakologischen Eigenschaften.
Einzigartigkeit
2-Hydroxybenzaldehyd N-(4-Acridinyl)thiosemicarbazon zeichnet sich durch seine kombinierten strukturellen Merkmale von sowohl 2-Hydroxybenzaldehyd als auch 4-Acridinylthiosemicarbazon aus, die zu seinen verbesserten biologischen Aktivitäten und potenziellen therapeutischen Anwendungen beitragen .
Eigenschaften
CAS-Nummer |
6623-78-5 |
|---|---|
Molekularformel |
C21H16N4OS |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
1-acridin-4-yl-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C21H16N4OS/c26-19-11-4-2-7-16(19)13-22-25-21(27)24-18-10-5-8-15-12-14-6-1-3-9-17(14)23-20(15)18/h1-13,26H,(H2,24,25,27)/b22-13+ |
InChI-Schlüssel |
JPBICJSUJBVKIM-LPYMAVHISA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)NC(=S)N/N=C/C4=CC=CC=C4O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)NC(=S)NN=CC4=CC=CC=C4O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine](/img/structure/B12680622.png)
